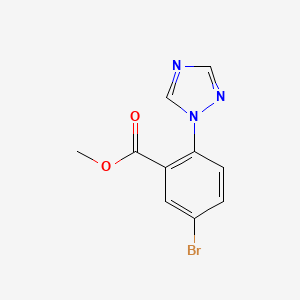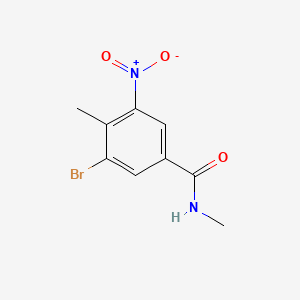
4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclohexyl group attached to a pyrazole ring, which is further connected to a fluoroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting cyclohexanone with hydrazine hydrate under acidic conditions to form 1-cyclohexyl-1H-pyrazole.
Introduction of the fluoroaniline group: The 1-cyclohexyl-1H-pyrazole is then reacted with 3-fluoroaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-chloroaniline
- 4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-bromoaniline
- 4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-iodoaniline
Uniqueness
4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in medicinal and material sciences.
Propriétés
Formule moléculaire |
C15H18FN3 |
|---|---|
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
4-(1-cyclohexylpyrazol-4-yl)-3-fluoroaniline |
InChI |
InChI=1S/C15H18FN3/c16-15-8-12(17)6-7-14(15)11-9-18-19(10-11)13-4-2-1-3-5-13/h6-10,13H,1-5,17H2 |
Clé InChI |
HVVXLLVIWNRPMR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C=C(C=N2)C3=C(C=C(C=C3)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


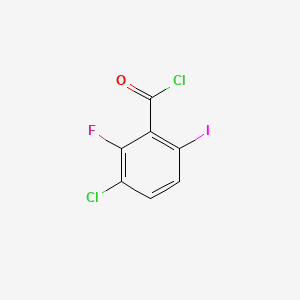

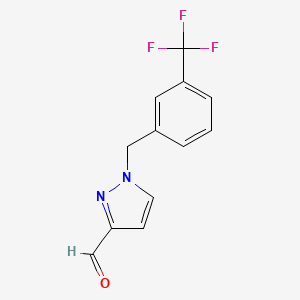
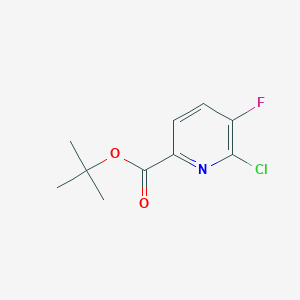
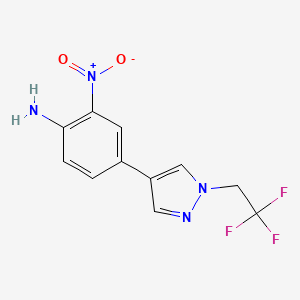
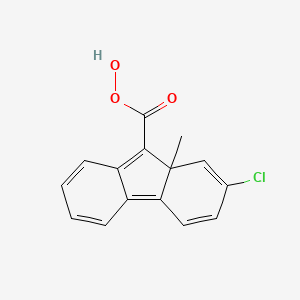
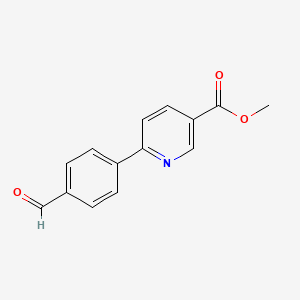
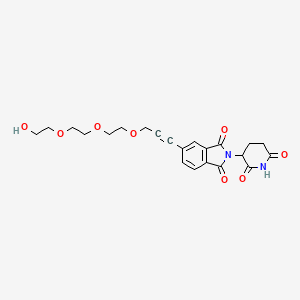
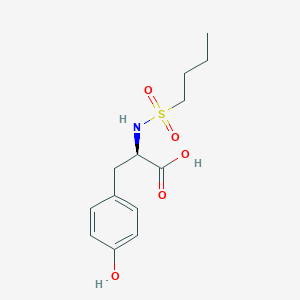
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B14764705.png)

